Azepane-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

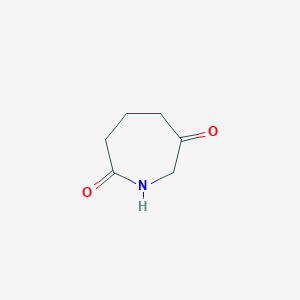

Azepane-2,4-dione, also known as 2,4-azepanedione, is a compound with the molecular weight of 127.14 . It is a white to yellow powder or crystal .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

A complete conformational analysis of the title compounds was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) . Twist-chair conformations are found to be stable conformations with the chair forms as transition states .

Chemical Reactions Analysis

The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Azepanedione Oximes

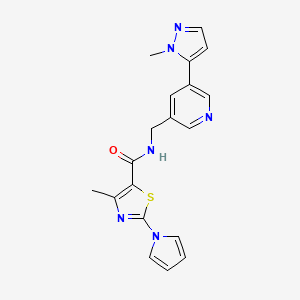

Azepane-2,6-dione is used in the synthesis of new azepanedione oximes. These compounds are generated from the corresponding azepan-2-ones and 1-benzylazepan-2-ones. They exhibit interesting pharmacological properties, particularly in stimulating various ion channels, and have shown the ability to relax rat trachea and human bronchus. These oximinoether or oxime derivatives also exhibited antinociceptive and anticonvulsant activities. The synthesis involves several steps, including chlorination and treatment with morpholine, leading to azepanedione. Subsequent attachment of O-substituted hydroxylamines in the presence of pyridine is also part of the synthesis process (H. EL FROM et al., 2003).

Azepane-based Motifs in Drug Discovery

Azepane-based compounds have shown a variety of pharmacological properties due to their high degree of structural diversity. They are considered valuable in the discovery of new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA and are widely used to treat various types of diseases. The pharmaceutical significance of azepane extends to a wide range of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. This review also touches on the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds (Gao-Feng Zha et al., 2019).

Azepane-fused Pyrano[3,2-b]indoles

This compound is used in the synthesis of azepane-fused pyrano[3,2-b]indoles. This synthesis involves catalytic photooxygenation of cyclohepta[b]indoles followed by dehydration. The process leads to novel tetracyclic azepane-fused pyrano[3,2-b]indoles with high stereoselectivity and under mild reaction conditions (Saikumar Banda et al., 2023).

Synthesis and Characterization of Random Copolyesters

This compound (2-Oxepane-1,5-dione) is synthesized and copolymerized with e-caprolactone. The copolymerization is initiated by different metal derivatives, leading to the formation of semicrystalline copolymers. The randomness of the copolymers is confirmed by DSC, 1H NMR, and 13C NMR analysis. This process results in copolymers with a single melting temperature and glass transition temperature, indicating a high degree of integration between the components (Jean-Pierre Latere Dwan'isa et al., 2003).

作用機序

Target of Action

Azepane-2,6-dione, also known as Adipimide , is a seven-membered heterocyclic compound It’s worth noting that seven-membered heterocyclic compounds have been implicated in a number of intracellular signaling pathways of immune cells .

Mode of Action

It is known that seven-membered heterocyclic compounds like this compound can interact with their targets through various mechanisms . For instance, new azepanes were obtained from the tetraatomic azetidines bearing a 3-hydroxypropyl side chain at the C2-position and the methyl substituent at the C4-carbon atom, via intramolecular N-alkylation .

Biochemical Pathways

Seven-membered heterocyclic compounds, which include this compound, are known to play a significant role in biochemical processes . They are the structural basis among the important natural and synthetic biologically active substances, stimulating the development of new synthetic strategies of the intermolecular and intramolecular cyclization .

Pharmacokinetics

A study on a new purine-2,6-dione derivative demonstrated nanomolar inhibitory potency, good oral bioavailability, and robust antitumor efficacy , suggesting that similar pharmacokinetic properties might be expected for this compound.

Result of Action

Seven-membered heterocyclic compounds, including this compound, have been found to exhibit various biological activities . For instance, they have been implicated in the sensitization of T cell anti-tumor immunity .

Action Environment

It’s worth noting that this compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether . This suggests that the compound’s action might be influenced by the solvent environment.

Safety and Hazards

将来の方向性

The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads . Therefore, there is much scope for researchers in this field .

生化学分析

Biochemical Properties

Azepane-2,6-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The specific nature of these interactions is not well-explored and reported in the literature .

Molecular Mechanism

It is known that the compound undergoes reactions involving ring expansion of five or six-membered compounds .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

特性

IUPAC Name |

azepane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-6(9)7-4-5/h1-4H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJGDZHQQLFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)

![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)